1-(2-fluorobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
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Overview
Description
1-[(2-Fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has drawn significant attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one typically involves the condensation of 2-aminobenzamide with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the therapeutic effects observed . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the fluorophenyl and methyl groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its diverse biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their broad range of biological activities.
Uniqueness
1-[(2-Fluorophenyl)methyl]-1H,2H,3H,4H,6H-pyrimido[2,1-b]quinazolin-6-one stands out due to the presence of the fluorophenyl group, which enhances its biological activity and specificity. The fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes .
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one |
InChI |
InChI=1S/C18H16FN3O/c19-15-8-3-1-6-13(15)12-21-10-5-11-22-17(23)14-7-2-4-9-16(14)20-18(21)22/h1-4,6-9H,5,10-12H2 |
InChI Key |
OUUFRVDYPGDRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CC4=CC=CC=C4F |
Origin of Product |
United States |
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